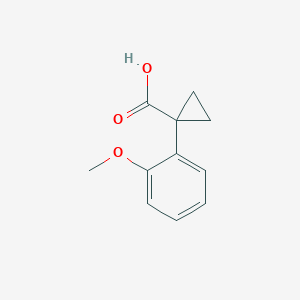

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPYUTXQDVNAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593388 | |

| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-24-6 | |

| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore two primary, efficacious synthetic pathways, delving into the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The synthesis routes discussed are the Malonic Ester Synthesis Pathway and the Cyanoacetate Pathway , both of which offer reliable and scalable methods for the preparation of the target molecule.

Introduction

Cyclopropane rings are a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Their inherent ring strain and unique electronic properties often confer advantageous pharmacological profiles, including enhanced potency, improved metabolic stability, and desirable conformational rigidity. This compound, in particular, serves as a key intermediate for more complex molecular architectures. The strategic placement of the 2-methoxyphenyl group provides a handle for further functionalization and influences the molecule's interaction with biological targets. This guide will provide a detailed exposition of two validated synthetic strategies to access this important compound.

Part 1: Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1][2][3][4] This pathway leverages the high acidity of the α-protons of diethyl malonate, enabling its facile alkylation. The subsequent intramolecular cyclization with a 1,2-dihalide, followed by hydrolysis and decarboxylation, yields the desired cyclopropanecarboxylic acid.[2][5]

Scientific Rationale and Strategy

The core of this strategy lies in a two-step alkylation of diethyl malonate. The first alkylation introduces the 2-methoxybenzyl group, and the second, in an intramolecular fashion, forms the cyclopropane ring using 1,2-dibromoethane. The ethoxycarbonyl groups serve a dual purpose: they activate the methylene protons for deprotonation and are later hydrolyzed and decarboxylated to yield the final carboxylic acid.

Experimental Workflow Diagram

Caption: Malonic Ester Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2-methoxybenzyl)malonate

-

To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added diethyl malonate (1.0 eq) dropwise at 0 °C.

-

The resulting solution is stirred at room temperature for 1 hour to ensure complete formation of the enolate.

-

2-Methoxybenzyl chloride (1.0 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl (2-methoxybenzyl)malonate, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate

-

To a freshly prepared solution of sodium ethoxide in ethanol, diethyl (2-methoxybenzyl)malonate (1.0 eq) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

1,2-Dibromoethane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 24 hours.

-

The workup procedure is similar to Step 1, affording the crude diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate, which can be purified by column chromatography.

Step 3: Synthesis of this compound

-

The diester from Step 2 is dissolved in a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.

-

The mixture is heated to reflux for 12 hours to effect saponification.

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled to 0 °C and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The precipitated dicarboxylic acid is then heated to approximately 150 °C to induce decarboxylation, which is monitored by the cessation of carbon dioxide evolution.

-

The resulting crude product is cooled, and the solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Part 2: Cyanoacetate Pathway

An alternative and often high-yielding approach involves the use of a cyanoacetate ester as the active methylene compound. The cyano group is a strong electron-withdrawing group that effectively acidifies the α-protons. This pathway culminates in the hydrolysis of a nitrile, which is a robust and well-established transformation.

Scientific Rationale and Strategy

This pathway begins with the alkylation of ethyl cyanoacetate with 2-methoxybenzyl chloride. The resulting product is then subjected to a second alkylation with 1,2-dibromoethane to form the cyclopropane ring. The final step is the hydrolysis of both the ester and the nitrile groups, followed by decarboxylation to afford the target carboxylic acid. The presence of the nitrile group provides a distinct reactive handle and can sometimes offer advantages in terms of reactivity and purification compared to the malonic ester route.

Reaction Pathway Diagram

Caption: Cyanoacetate Synthesis Pathway

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)propanoate

-

To a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added ethyl cyanoacetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2-methoxybenzyl chloride (1.0 eq) in THF is then added dropwise, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

-

Following a similar procedure to Step 1, the product from the previous step is deprotonated with sodium hydride in THF.

-

1,2-Dibromoethane (1.2 eq) is added, and the reaction mixture is heated to reflux for 24 hours.

-

Workup and purification by column chromatography yield the desired cyclopropyl intermediate.

Step 3: Synthesis of this compound

-

The ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate is dissolved in a solution of potassium hydroxide (excess) in a mixture of water and ethanol.

-

The mixture is heated at reflux for 24-48 hours to ensure complete hydrolysis of both the ester and nitrile functionalities.

-

The ethanol is removed in vacuo, and the aqueous residue is acidified with concentrated HCl to a pH of 1-2.

-

The resulting dicarboxylic acid intermediate is then heated to induce decarboxylation.

-

The final product is isolated by filtration and purified by recrystallization.

Quantitative Data Summary

| Synthesis Pathway | Key Intermediate | Typical Yield (Overall) | Purity (Recrystallized) |

| Malonic Ester | Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate | 40-50% | >98% |

| Cyanoacetate | Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate | 45-55% | >98% |

Conclusion

Both the Malonic Ester and Cyanoacetate pathways represent reliable and scalable methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The Malonic Ester synthesis is a more traditional approach, while the Cyanoacetate pathway can sometimes offer improved yields. Both methods culminate in a hydrolysis and decarboxylation step, which requires careful control of conditions to ensure complete reaction and high purity of the final product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Introduction

This compound is a fascinating molecule that embodies the unique structural and electronic properties of the cyclopropane ring, combined with the electronic influence of a methoxy-substituted aromatic system. As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds that has garnered significant attention in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclopropane scaffold is widely utilized to enhance pharmacological properties such as potency, metabolic stability, and solubility, while reducing off-target effects.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into its spectroscopic signature, explore plausible synthetic routes with detailed protocols, and discuss its reactivity, grounded in mechanistic principles. The insights provided herein are designed to equip scientists with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Physicochemical and Computed Properties

The core structure consists of a cyclopropane ring geminally substituted at the C1 position with a carboxylic acid group and a 2-methoxyphenyl group. This arrangement dictates its physical and chemical behavior.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | [2] |

| CAS Number | 74205-24-6 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Predicted Boiling Point | 358.5 ± 35.0 °C | [2] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.34 ± 0.20 | [2] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

References

spectroscopic data for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Introduction: A Molecule of Interest

This compound (CAS No. 74205-24-6) is a compound of interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines three key functional components: a rigid cyclopropane ring, a carboxylic acid moiety, and a methoxy-substituted aromatic system. This combination imparts specific stereochemical and electronic properties that are crucial for its potential applications, including serving as a building block in the synthesis of more complex bioactive molecules.

As a Senior Application Scientist, this guide provides not just raw data, but a comprehensive framework for the spectroscopic analysis of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is designed for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and characterization.

Molecular Structure and Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol [2]

-

Structure: The molecule features a cyclopropane ring directly attached to a phenyl ring at the C1 position. The same carbon atom of the cyclopropane ring is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group at the ortho (C2) position.

Below is a diagram illustrating the key structural components that influence the spectroscopic data.

Caption: Key functional groups influencing the spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The key to interpretation lies in understanding the symmetry and electronic environment of each proton.

Rationale and Causality:

-

Aromatic Protons (4H): The 2-methoxyphenyl group breaks the symmetry of the benzene ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (δ 6.8-7.5 ppm). The ortho and para protons to the electron-donating methoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing cyclopropyl-carboxyl group will be shifted downfield. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

-

Methoxy Protons (3H): The -OCH₃ group will appear as a sharp singlet, typically around δ 3.8-3.9 ppm. Its integration value of 3H makes it a highly diagnostic peak.

-

Cyclopropane Protons (4H): The two CH₂ groups of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means all four protons are chemically non-equivalent. They will appear in the highly shielded aliphatic region (typically δ 1.0-2.0 ppm). The geminal (on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings will result in complex multiplets. For reference, the protons on the parent cyclopropanecarboxylic acid appear between δ 1.5 and 1.9 ppm.[3]

Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | -COOH | Acidic proton, chemical shift is concentration-dependent. |

| ~7.3-7.5 | Multiplet | 2H | Ar-H | Aromatic protons deshielded by proximity to the carboxyl group. |

| ~6.8-7.0 | Multiplet | 2H | Ar-H | Aromatic protons shielded by the methoxy group. |

| ~3.85 | Singlet | 3H | -OCH₃ | Standard chemical shift for an aryl methoxy group. |

| ~1.6-1.9 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

| ~1.2-1.5 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.

Rationale and Causality:

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 175-185 ppm region, consistent with carboxylic acids.[4]

-

Aromatic Carbons (6C): The six carbons of the phenyl ring will give six distinct signals. The carbon attached to the oxygen (C-O) will be the most downfield (~δ 155-160 ppm). The carbon attached to the cyclopropane ring (ipso-carbon) will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm for ortho-substituted methoxy groups on an aromatic ring.[5][6]

-

Cyclopropane Carbons (3C): The quaternary carbon (C1) attached to the aromatic ring and carboxyl group will be deshielded relative to the other cyclopropane carbons. The two CH₂ carbons will be highly shielded, appearing far upfield. For reference, the CH₂ carbons in the parent cyclopropanecarboxylic acid appear at ~8 ppm, and the CH carbon at ~13 ppm.[7] In our target molecule, these will be shifted due to the phenyl substitution.

Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180 | C =O | Carboxylic acid carbonyl carbon. |

| ~157 | C -OCH₃ | Aromatic carbon bonded to oxygen. |

| ~130-135 | Quaternary C -Ar | Aromatic ipso-carbon attached to the cyclopropane ring. |

| ~110-130 | C H (Aromatic) | Four distinct signals for the aromatic CH carbons. |

| ~56 | -OC H₃ | Methoxy carbon. |

| ~30 | Quaternary C (Cyclopropyl) | C1 of the cyclopropane ring, deshielded by two substituents. |

| ~15-20 | C H₂ (Cyclopropyl) | Two signals for the two non-equivalent CH₂ groups. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the substituted benzene ring.

Rationale and Causality: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretch resulting from strong hydrogen-bonding dimers. This broadness is a hallmark of this functional group.[8][9]

-

O-H Stretch: A very broad band will appear from approximately 2500 to 3300 cm⁻¹. This band is often superimposed on the C-H stretching signals.[8]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropane and methoxy groups) will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹. The conjugation with the phenyl ring may shift it to a slightly lower wavenumber compared to a saturated carboxylic acid.[9]

-

C=C Stretch (Aromatic): Medium intensity peaks will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[8]

-

O-H Bend: A broad band may appear around 920 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group.[9]

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer |

| 3010-3080 | Medium | C-H Stretch | Aromatic |

| 2850-2980 | Medium | C-H Stretch | Cyclopropyl & Methoxy |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether |

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Rationale and Causality: For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak for C₁₁H₁₂O₃ should be observed at m/z = 192. However, in ESI, it is more common to observe adducts like [M+H]⁺ at m/z 193 or [M+Na]⁺ at m/z 215.

-

Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[10]

-

Loss of H₂O: A peak at [M-18] can occur, especially in EI.

-

Loss of Formic Acid (HCOOH) or CO + H₂O: A peak at [M-46] is possible.

-

Loss of Carboxyl Radical (•COOH): A significant peak at [M-45] (m/z 147) would result from the loss of the entire carboxylic acid group, leaving a stabilized cyclopropyl-phenyl cation.

-

Loss of CO₂: Decarboxylation can lead to a peak at [M-44].

-

McLafferty Rearrangement: While classic McLafferty rearrangement is not possible, other rearrangements involving the ortho-methoxy group could occur. The most characteristic fragments for aromatic acids are often the loss of •OH ([M-17]) and •COOH ([M-45]).[10]

-

Predicted Fragmentation in ESI-MS/MS of [M+H]⁺ (m/z 193)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 193 | [C₁₁H₁₃O₃]⁺ | Protonated molecular ion. |

| 175 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 147 | [M+H - HCOOH]⁺ | Loss of formic acid. |

| 133 | [C₉H₉O]⁺ | Subsequent loss of CO from m/z 175 or other pathways. |

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Workflow for Spectroscopic Characterization

Caption: A standardized workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: 500 MHz NMR Spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: 20 ppm

-

Number of Scans: 16

-

Relaxation Delay (d1): 2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Fourier-Transform Infrared Spectrometer with a diamond ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: Perform an atmospheric background correction.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Acquisition (Flow Injection):

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid

-

Flow Rate: 0.2 mL/min

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

-

Data Processing: Identify the [M+H]⁺ ion and analyze the fragmentation pattern from any in-source fragmentation or a subsequent MS/MS experiment.

Conclusion

This guide provides a comprehensive, predictive analysis of the . By understanding the influence of each structural component on the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a self-validating system for empirical data acquisition, ensuring that experimental results can be reliably compared against these authoritative predictions. This foundational knowledge is critical for any further research or development involving this versatile chemical entity.

References

- 1. This compound | 74205-24-6 [amp.chemicalbook.com]

- 2. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6)

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, spectroscopic data, and its current and potential applications in the pharmaceutical landscape.

Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern drug discovery. Its rigid structure and unique electronic properties can impart favorable pharmacological characteristics to a molecule, including enhanced metabolic stability, improved binding affinity to biological targets, and increased cell permeability. This compound incorporates this valuable scaffold, making it a significant intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its CAS number is 74205-24-6.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 74205-24-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Boiling Point | 358.5±35.0 °C (Predicted) | [1] |

| Density | 1.263±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.34±0.20 (Predicted) | [1] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the diastereotopic protons of the cyclopropane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the quaternary carbon of the cyclopropane ring attached to the carboxyl group, the methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-O stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) at m/z 192.21, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments of the molecule.

Synthesis Protocol: A Validated Approach

The synthesis of 1-arylcyclopropane-1-carboxylic acids can be achieved through various methods. A common and effective strategy involves the cyclopropanation of a corresponding arylacetonitrile followed by hydrolysis of the nitrile to the carboxylic acid. The following protocol is adapted from a general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives and is expected to be applicable for the preparation of the title compound.[2]

Rationale Behind the Synthetic Strategy

This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions. The α-alkylation of an arylacetonitrile with a 1,2-dihaloethane provides a straightforward route to the cyclopropane ring. The subsequent hydrolysis of the nitrile is a robust and well-established transformation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

-

Reaction Setup: To a solution of 2-(2-methoxyphenyl)acetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropanation: After stirring the mixture for 30 minutes at 0 °C, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (1 equivalent) in a mixture of ethanol and a concentrated aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Hydrolysis: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.

Modulators of ATP-Binding Cassette (ABC) Transporters

A significant application of this compound is as a reactant in the preparation of N-pyridinyl carboxamide derivatives. These derivatives have been investigated as modulators of ATP-binding cassette (ABC) transporters.[1] ABC transporters are a family of membrane proteins that play a critical role in the transport of various substrates across cellular membranes, and their modulation is a key strategy in overcoming multidrug resistance in cancer therapy and in treating other diseases such as cystic fibrosis.

Potential as Enzyme Inhibitors

The cyclopropane carboxylic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of cyclopropanecarboxylic acid have been studied as inhibitors of ethylene biosynthesis in plants.[3] While specific inhibitory activity for this compound has not been extensively reported, its structural features suggest it could be a valuable starting point for the design of inhibitors for various enzymes, leveraging the conformational rigidity and unique electronic nature of the cyclopropane ring to achieve potent and selective binding.

Building Block for Novel Scaffolds

The carboxylic acid functionality of the title compound provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for its incorporation into a diverse array of molecular scaffolds, making it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The synthesis of novel 1-phenylcyclopropane carboxamide derivatives with potential anticancer activity highlights the utility of this class of compounds.[2]

Conclusion and Future Perspectives

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. Its unique structural features, combining the rigid cyclopropane motif with a functionalized aromatic ring and a versatile carboxylic acid handle, make it an attractive building block for the synthesis of novel therapeutic agents. Further exploration of its biological activities and its use in the development of new chemical entities is a promising area for future research.

References

An In-Depth Technical Guide on the Biological Activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

A comprehensive exploration of its potential as a modulator of the kynurenine pathway for neurotherapeutic applications.

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

Neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases represent a significant and growing global health challenge. A converging area of research points to the dysregulation of the kynurenine pathway (KP), the primary metabolic route of tryptophan, as a key contributor to the pathophysiology of these conditions.[1][2][3] The KP produces several neuroactive metabolites, some of which are neurotoxic, while others exhibit neuroprotective properties.[4] A critical enzyme at a branching point of this pathway is Kynurenine 3-monooxygenase (KMO).[4] Inhibition of KMO presents a promising therapeutic strategy, as it can rebalance the KP, shifting its metabolic flux away from the production of the neurotoxins 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][4]

This technical guide focuses on the biological activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound with structural motifs suggestive of KMO inhibitory potential.[5][6] While specific experimental data for this molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its evaluation. We will delve into the mechanistic rationale for its investigation, provide detailed protocols for its characterization, and outline the expected outcomes, thereby providing a framework for its potential development as a neurotherapeutic agent.

Mechanism of Action: KMO Inhibition and Neuroprotection

KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-HK.[5] By inhibiting KMO, this compound is hypothesized to prevent this conversion. This leads to an accumulation of L-kynurenine, which is then available for conversion into the neuroprotective KYNA by kynurenine aminotransferases (KATs).[4]

The therapeutic benefit of this metabolic shift is twofold:

-

Reduction of Neurotoxicity: 3-HK and its downstream metabolite QUIN are potent neurotoxins. QUIN, in particular, is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to excitotoxicity, a key process in neuronal cell death.[1]

-

Enhancement of Neuroprotection: KYNA is an antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor.[4] By dampening excessive glutamatergic signaling, KYNA reduces excitotoxicity and provides neuroprotection.[7]

Peripheral inhibition of KMO has been shown to be sufficient to increase brain levels of KYNA, as the accumulation of kynurenine in the blood leads to its increased transport across the blood-brain barrier and subsequent conversion to KYNA in the central nervous system.[7]

Experimental Protocols for Biological Activity Assessment

A multi-tiered approach is essential to thoroughly characterize the biological activity of this compound. This involves a series of in vitro and in vivo experiments to determine its efficacy, potency, and mechanism of action.

In Vitro KMO Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on KMO activity.

1. Enzyme Inhibition Assay (Biochemical)

-

Principle: This assay measures the activity of purified recombinant KMO enzyme. The inhibition is quantified by measuring the decrease in the rate of product formation or substrate consumption. A common method involves monitoring the consumption of the cofactor NADPH at 340 nm.

-

Protocol:

-

Recombinant human KMO is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of L-kynurenine and NADPH.

-

The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based KMO Activity Assay

-

Principle: This assay measures the inhibition of endogenous KMO activity in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines that express KMO are used. The production of 3-HK is measured as a direct readout of KMO activity.

-

Protocol:

-

Human PBMCs are cultured and treated with varying concentrations of this compound.

-

The cells are then incubated with a known concentration of L-kynurenine.

-

After a defined incubation period, the cell lysate or supernatant is collected.

-

The concentration of 3-HK is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[8][9]

-

The IC50 value is calculated based on the reduction in 3-HK production.

-

In Vivo Efficacy Studies in Neurodegeneration Models

Following successful in vitro characterization, the neuroprotective effects of this compound should be evaluated in relevant animal models of neurodegenerative diseases.[10][11]

1. Animal Model Selection

-

Transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are commonly used. Examples include:

-

Alzheimer's Disease: 5xFAD or APP/PS1 mouse models.[11]

-

Huntington's Disease: R6/2 or Q175 mouse models.

-

2. Experimental Design

-

Dosing and Administration: The compound is administered to the animals, typically orally or via intraperitoneal injection, over a specified period. A vehicle control group and a positive control group (treated with a known KMO inhibitor) should be included.

-

Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive and motor functions. Examples include the Morris water maze for spatial learning and memory, and the rotarod test for motor coordination.

-

Biochemical Analysis: At the end of the study, brain tissue and plasma are collected for the quantification of kynurenine pathway metabolites (kynurenine, KYNA, 3-HK, and QUIN) using LC-MS/MS.[8][9][12]

-

Histopathological Analysis: Brain sections are examined for markers of neurodegeneration, such as amyloid-beta plaques and neurofibrillary tangles in Alzheimer's models, or mutant huntingtin aggregates in Huntington's models. Synaptic density can also be assessed.

Data Presentation and Expected Outcomes

The results from these studies should be presented in a clear and quantitative manner.

Table 1: Illustrative Biological Activity Data for a Hypothetical KMO Inhibitor

| Parameter | Value |

| In Vitro Activity | |

| Recombinant Human KMO IC50 | 50 nM |

| Human PBMC KMO IC50 | 200 nM |

| In Vivo Efficacy (in 5xFAD mice) | |

| Brain KYNA levels (vs. vehicle) | ↑ 3-fold |

| Brain 3-HK levels (vs. vehicle) | ↓ 60% |

| Improvement in Morris Water Maze | Significant (p < 0.05) |

| Pharmacokinetics (in mice) | |

| Oral Bioavailability | 30% |

| Brain Penetration (B/P ratio) | 0.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel KMO inhibitors. The experimental framework outlined in this guide provides a robust strategy for its comprehensive biological evaluation. Successful demonstration of potent KMO inhibition in vitro, coupled with in vivo efficacy in animal models of neurodegeneration, would validate this compound as a lead candidate for further preclinical development. Future studies should also include detailed pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments, to fully characterize its therapeutic potential.[2][13] The exploration of such targeted therapies holds the promise of delivering novel and effective treatments for debilitating neurodegenerative diseases.

References

- 1. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivobiosystems.com [invivobiosystems.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid: A Chiral Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological profiles is paramount. Chiral cyclopropane-containing scaffolds have emerged as a class of "privileged" structures, offering a unique combination of conformational rigidity and metabolic stability. This guide focuses on 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, a versatile chiral building block that synergistically combines the benefits of a strained cyclopropane ring with the electronic and steric attributes of a 2-methoxyphenyl substituent. We will explore its strategic value in drug design, provide detailed protocols for its synthesis and chiral resolution, and discuss its potential applications in developing drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

The Strategic Value of Substituted Cyclopropanes in Drug Design

The rational design of drug candidates often involves a delicate balance of potency, selectivity, metabolic stability, and solubility. The incorporation of specific structural motifs can profoundly influence these properties. This compound is a prime example of a building block designed to leverage the distinct advantages of its constituent parts.

The Cyclopropyl Moiety: A "Privileged" Scaffold

The cyclopropane ring, despite its simple three-carbon structure, is a powerful tool in medicinal chemistry. Its significant ring strain imparts unique electronic and steric properties that can be strategically exploited.

-

Conformational Rigidity: The rigid, planar nature of the cyclopropyl group acts as a conformational lock, restricting the rotational freedom of adjacent functionalities. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency and selectivity.

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a valuable bioisosteric replacement for other common groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

The 2-Methoxyphenyl Group: A Modulator of Bioactivity

The methoxy group is one of the most prevalent substituents found in approved drugs. Its placement on an aromatic ring can significantly influence a molecule's interaction with biological targets and its overall drug-like properties.

-

Target Engagement: The methoxy group can act as a hydrogen bond acceptor and participate in hydrophobic interactions within a protein's binding pocket, enhancing ligand affinity.

-

Physicochemical and Pharmacokinetic Influence: The presence and position of a methoxy group can alter electronic properties, solubility, and metabolic pathways. While it can enhance membrane permeability due to increased lipophilicity, it can also be a site for O-demethylation, a common metabolic transformation. The ortho-position, as in our building block, provides a specific steric and electronic profile that can be exploited to achieve desired target interactions, as seen in some kinase inhibitors.

Synergy in this compound

The combination of these two motifs creates a building block with a unique three-dimensional profile. The cyclopropane ring provides a rigid presentation of the carboxylic acid and the 2-methoxyphenyl group, while the methoxy group's position offers a specific vector for potential target interactions. This defined geometry is invaluable for probing structure-activity relationships (SAR) and designing highly specific ligands.

Synthesis and Chiral Resolution

The practical utility of a chiral building block is underpinned by robust and scalable methods for its synthesis and enantiomeric purification.

Racemic Synthesis

A common and efficient method for preparing 1-arylcyclopropane-1-carboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This two-step sequence is amenable to scale-up and utilizes readily available starting materials.

-

Cyclopropanation: 2-(2-Methoxyphenyl)acetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC is crucial for shuttling the base into the organic phase to deprotonate the acetonitrile, initiating the cyclization.

-

Hydrolysis: The resulting 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile is then subjected to harsh hydrolytic conditions (e.g., concentrated HCl or NaOH) at elevated temperatures to convert the nitrile group to a carboxylic acid.

Strategies for Asymmetric Synthesis

While racemic synthesis followed by resolution is often the most practical route, direct asymmetric synthesis offers a more elegant and potentially more efficient alternative.

-

Catalytic Asymmetric Cyclopropanation: The reaction of a diazoacetate with a 2-methoxystyrene derivative in the presence of a chiral catalyst (e.g., copper or rhodium complexes) can, in principle, afford enantiomerically enriched cyclopropanes. However, this route produces a 2-substituted product, not the desired 1,1-disubstituted scaffold.

-

Chiral Auxiliary-Mediated Synthesis: An alternative involves using a chiral auxiliary attached to the starting material to direct the stereochemistry of the cyclopropanation reaction.

Chiral Resolution: A Practical Approach

For generating enantiopure material, classical resolution of the racemic carboxylic acid remains a robust and widely used technique.

-

Diastereomeric Salt Formation: This method involves reacting the racemic acid with a stoichiometric amount of a chiral base (e.g., (R)- or (S)-α-methylbenzylamine, quinine, or cinchonidine). This forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Fractional crystallization can then be used to isolate one of the diastereomers. Subsequent acidification of the purified salt liberates the desired enantiomerically pure carboxylic acid. The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.

-

Preparative Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are particularly effective for a wide range of compounds. While more expensive on a large scale than crystallization, it is an excellent method for obtaining highly pure enantiomers for initial studies and can be scaled for production.

Quality Control and Characterization

Rigorous characterization is essential to validate the structure and purity of the building block before its use in drug discovery campaigns.

| Property | Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Signals corresponding to the methoxy, aromatic, and cyclopropyl protons/carbons with correct integrations. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Observation of the [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight (192.21 g/mol ). |

| Chemical Purity | HPLC-UV, LC-MS | >95% purity by peak area. |

| Enantiomeric Purity | Chiral HPLC | Determination of enantiomeric excess (% ee) by separating the (R)- and (S)-enantiomers. |

Applications in Medicinal Chemistry - A Forward Look

The true value of this compound lies in its application as a starting point for more complex molecules. The carboxylic acid serves as a versatile synthetic handle for elaboration into amides, esters, ketones, or alcohols.

-

Constrained Analogues: The building block can be used to replace more flexible fragments in an existing drug molecule (e.g., a gem-dimethyl or an unsecured phenyl group) to probe the importance of a specific conformation for biological activity.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined, rigid fragment, it can be used in FBDD screening campaigns to identify initial hits that can be grown into more potent leads.

-

Case Study Hypothesis - Novel Kinase Inhibitors: The 2-methoxyphenyl moiety is a known feature in certain kinase inhibitors. By coupling the enantiopure building block to various amine-containing heterocyclic cores (e.g., pyrazines, pyrimidines), novel libraries of conformationally restricted kinase inhibitors can be generated. The rigid cyclopropane backbone would allow for precise positioning of the 2-methoxyphenyl group within the kinase active site to maximize potency and selectivity.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by a qualified chemist in a suitable laboratory setting.

Protocol 1: Synthesis of Racemic this compound

-

Step A: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

-

To a stirred solution of 2-(2-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene, add 50% aqueous sodium hydroxide (5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired nitrile.

-

-

Step B: Hydrolysis to Carboxylic Acid

-

Suspend the nitrile from Step A in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours until hydrolysis is complete (monitored by LC-MS).

-

Cool the reaction mixture in an ice bath. Collect the resulting precipitate by filtration.

-

If no precipitate forms, extract the acidic aqueous layer with ethyl acetate (3x).

-

Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization or chromatography to afford the racemic acid.

-

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

In a separate flask, dissolve (R)-(-)-α-methylbenzylamine (0.5 eq) in the same solvent.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Check the enantiomeric purity of the acid recovered from a small sample of the salt (see Protocol 3).

-

If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.

-

Once the desired purity is achieved, suspend the salt in water and acidify with 1 M HCl to pH 1-2.

-

Extract the liberated enantiopure carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Protocol 3: Analytical Method for Enantiomeric Excess (% ee) Determination

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H.

-

Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 Hexane:IPA + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a small sample of the acid in the mobile phase. Inject onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the % ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

This compound represents a sophisticated chiral building block that offers significant advantages for contemporary drug discovery. Its unique architecture, which marries conformational constraint with specific electronic features, provides a powerful platform for designing next-generation therapeutics with improved pharmacological profiles. The availability of practical synthetic and resolution protocols further enhances its value, making it an accessible and attractive tool for medicinal chemists aiming to navigate complex biological targets and overcome challenges in drug development.

An In-depth Technical Guide to the Synthesis and Putative History of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a member of the arylcyclopropanecarboxylic acid class of molecules, a structural motif of significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability, making it a valuable component in the design of novel therapeutic agents. While a singular, definitive "discovery" of this specific molecule is not prominently documented in the scientific literature, its existence and utility can be inferred from the rich history of cyclopropane synthesis and the exploration of its derivatives in various biological contexts. This guide provides a comprehensive overview of the logical synthetic pathways to this compound, grounded in established and reliable organic chemistry principles. It is designed to equip researchers with the necessary knowledge to synthesize and further investigate this compound and its analogs.

Introduction: The Significance of the Cyclopropane Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a recurring structural element in a diverse array of natural products and synthetic compounds with pronounced biological activities.[1][2] Its inherent ring strain and unique electronic properties contribute to a rigid, well-defined three-dimensional structure. In drug design, the incorporation of a cyclopropane unit can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and favorable modulation of pharmacokinetic properties. Derivatives of cyclopropanecarboxylic acid have been investigated for a wide range of applications, including as antimicrobial, anti-inflammatory, and herbicidal agents.[3][4][5] The subject of this guide, this compound, combines the advantageous features of the cyclopropane core with an ortho-methoxyphenyl substituent, a common pharmacophore that can influence receptor interactions and metabolic pathways.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several well-established methodologies in organic synthesis. Two of the most logical and versatile routes are detailed below.

Method 1: Alkylation of 2-Methoxyphenylacetonitrile and Subsequent Hydrolysis

This two-step approach is a robust and frequently employed method for the synthesis of 1-arylcyclopropane-1-carboxylic acids. It commences with the commercially available 2-methoxyphenylacetonitrile.

Workflow Diagram:

Caption: Synthetic workflow via nitrile alkylation and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetonitrile (1.0 eq).[6]

-

Solvent and Base: Add a suitable solvent such as dimethyl sulfoxide (DMSO) or a phase-transfer catalyst system with an aqueous base (e.g., 50% NaOH).

-

Reagent Addition: Add 1,2-dibromoethane (1.2-1.5 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 50-60 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: A strong base is required to deprotonate the benzylic carbon of the 2-methoxyphenylacetonitrile, forming a carbanion that acts as the nucleophile. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous base and the organic substrate.

-

1,2-Dibromoethane: This reagent serves as a two-carbon electrophile. The initial nucleophilic attack displaces one bromide, and a subsequent intramolecular cyclization displaces the second bromide to form the cyclopropane ring.

Step 2: Hydrolysis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[2][7][8][9][10]

Acid-Catalyzed Hydrolysis:

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the carboxylic acid precipitates.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Base-Catalyzed Hydrolysis:

-

Reaction Setup: Dissolve the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the mixture under reflux for several hours.

-

Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Collect the product by filtration, wash with cold water, and dry.

Method 2: Simmons-Smith Cyclopropanation of 2-(2-Methoxyphenyl)acrylic acid

The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes.[1][11][12] This route would involve the initial preparation of 2-(2-methoxyphenyl)acrylic acid, followed by its cyclopropanation.

Workflow Diagram:

Caption: Synthetic workflow via Simmons-Smith cyclopropanation.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Methoxyphenyl)acrylic acid

This precursor can be synthesized from 2-methoxybenzaldehyde via several methods, including the Knoevenagel condensation with malonic acid or a Wittig-type reaction.[3][13]

Step 2: Simmons-Smith Cyclopropanation

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Simmons-Smith reagent. This is typically done by activating zinc dust (e.g., with copper(I) chloride to form a zinc-copper couple) and then adding diiodomethane.[14]

-

Reaction Setup: In a separate flask, dissolve the 2-(2-methoxyphenyl)acrylic acid (or its ester, which can be hydrolyzed later) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Add the freshly prepared Simmons-Smith reagent to the solution of the acrylic acid derivative at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

-

Reaction Conditions: Stir the reaction mixture for several hours to overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting this compound by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Zinc-Copper Couple: The zinc-copper couple is a common way to activate zinc for the formation of the organozinc carbenoid, (iodomethyl)zinc iodide, which is the active cyclopropanating agent.

-

Inert Atmosphere: The Simmons-Smith reagent is sensitive to moisture and oxygen, so an inert atmosphere is crucial for optimal results.

-

Stereospecificity: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to one face of the double bond, resulting in a stereospecific syn-addition.

Quantitative Data and Characterization

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| ¹H NMR | Characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), and cyclopropane protons (multiplets in the upfield region, ~1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Signals for the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the cyclopropane carbons. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The cyclopropane unit can serve as a rigid bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability. The ortho-methoxyphenyl group is a common feature in many biologically active compounds and can participate in key binding interactions with protein targets.

Derivatives of this core structure could be explored for a variety of therapeutic areas, building upon the known biological activities of other cyclopropanecarboxylic acid derivatives. Potential areas of investigation include:

-

Antimicrobial Agents: The cyclopropane moiety has been incorporated into various antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: The rigid structure may allow for selective inhibition of inflammatory enzymes.

-

Neurological Disorders: The conformational rigidity can be exploited to design ligands for specific receptor subtypes in the central nervous system.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from the available literature, its synthesis is readily achievable through established and reliable organic chemistry methodologies. This guide has provided detailed theoretical and practical frameworks for its preparation via two logical synthetic routes: the alkylation of an arylacetonitrile followed by hydrolysis, and the Simmons-Smith cyclopropanation of an acrylic acid precursor. The unique structural characteristics of this molecule, combining a rigid cyclopropane core with an ortho-methoxyphenyl substituent, make it a compelling target for further investigation in the field of drug discovery and development. The protocols and insights provided herein are intended to serve as a valuable resource for researchers seeking to synthesize and explore the potential of this and related compounds.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. prepchem.com [prepchem.com]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. US2469701A - Preparation of acrylic acid - Google Patents [patents.google.com]

- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

theoretical properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This compound is a fascinating molecule that merges the unique stereoelectronic properties of a strained cyclopropane ring with the influential methoxy-substituted aromatic system. The inherent ring strain of the cyclopropane moiety imparts olefin-like characteristics and conformational rigidity, features highly sought after in medicinal chemistry for designing potent and metabolically stable drug candidates.[1][2] The 2-methoxy (ortho-methoxy) substituent on the phenyl ring acts as a powerful electron-donating group, modulating the electronic character of the entire molecule and influencing its reactivity and intermolecular interactions.[3] This guide provides a comprehensive theoretical analysis of the molecule's structural, electronic, and spectroscopic properties, supported by proposed methodologies for its synthesis and characterization. We will delve into computational insights, predict its reactivity, and explore its potential as a valuable scaffold in pharmaceutical research.

Molecular Structure and Stereochemical Landscape

Core Architecture

The fundamental structure of this compound consists of a cyclopropane ring directly attached to a phenyl ring at the C1 position. This same carbon atom is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group (-OCH₃) at the C2 (ortho) position.

References

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a crucial parameter for its development in pharmaceutical and chemical research. Recognizing the limited publicly available data on this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for its empirical determination. This approach ensures that researchers, scientists, and drug development professionals can make informed decisions regarding formulation, purification, and biological testing.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] For a compound like this compound (CAS No. 74205-24-6), understanding its solubility is paramount.[3] Poor solubility can lead to unpredictable in vitro assay results, low bioavailability, and significant challenges in formulation, ultimately hindering a compound's therapeutic potential.[1][2]

This guide will delve into the predicted solubility profile of this molecule based on its structural features and provide robust, step-by-step protocols for its experimental determination.

Predicted Solubility Profile of this compound

The molecular structure of this compound offers key insights into its likely solubility behavior. The molecule possesses both polar and non-polar characteristics, which will govern its interaction with different solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group (-COOH) is capable of hydrogen bonding, suggesting some degree of solubility in polar protic solvents.[4] However, the presence of the bulky, non-polar methoxyphenyl and cyclopropane rings will likely limit its aqueous solubility. As a general trend for carboxylic acids, solubility in water decreases as the carbon chain length and molecular weight increase.[4] The predicted pKa of 4.34±0.20 indicates it is a weak acid.[3] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are widely used in the pharmaceutical industry for their ability to dissolve a broad range of compounds.[5][6] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent for preparing stock solutions for biological screening.[1][2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid group, the compound is expected to have low solubility in non-polar solvents.

-

Solubility in Basic and Acidic Aqueous Solutions:

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): As a carboxylic acid, it is expected to be soluble in basic solutions through an acid-base reaction that forms a water-soluble salt.[7][8] Solubility in NaHCO₃ is a strong indicator of a carboxylic acid.[7][9]

-

5% Hydrochloric Acid (HCl): The compound is expected to be insoluble in acidic solutions as the carboxylic acid group will remain protonated.[7]

-

Experimental Determination of Solubility